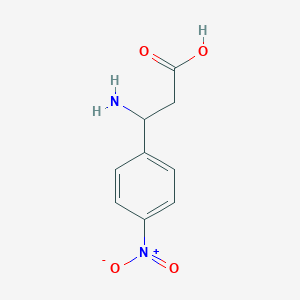
3-amino-3-(4-nitrophenyl)propanoic Acid
描述
Synthesis Analysis
The synthesis of 3-amino-3-(4-nitrophenyl)propanoic acid derivatives involves various chemical reactions, including nitro reduction, carbonyl reduction, cyclization, and ring-opening reactions. These methods offer advantages such as low cost and mild reaction conditions, making them suitable for industrial-scale production (Yuan Guo-qing, 2013).
Molecular Structure Analysis
The molecular structure of 3-amino-3-(4-nitrophenyl)propanoic acid and its derivatives has been extensively studied using spectroscopic techniques and density functional theory (DFT). These studies provide insights into the vibrational and electronic absorption spectra, bonding and anti-bonding nature, nonlinear optical, electronic, and thermodynamic nature of the molecule (Christina Susan Abraham et al., 2018).
Chemical Reactions and Properties
Chemical modifications of 3-amino-3-(4-nitrophenyl)propanoic acid can lead to changes in the symmetry of the molecular structure, affecting crystal symmetry and facilitating the formation of noncentrosymmetric crystal structures. This property is essential for the design of molecules and crystals for various applications (L. Kuleshova et al., 2003).
Physical Properties Analysis
The crystal structure of 3-amino-3-(4-nitrophenyl)propanoic acid derivatives reveals important physical properties such as hydrogen bonding patterns, which are crucial for understanding the compound's stability, solubility, and reactivity (Vladimir N. Nesterov et al., 2001).
Chemical Properties Analysis
The chemical properties of 3-amino-3-(4-nitrophenyl)propanoic acid, such as its reactivity with other chemical species, are influenced by its functional groups. Studies show that it can undergo various chemical reactions, including Lossen rearrangement, providing a pathway for the synthesis of hydroxamic acids and ureas from carboxylic acids in an environmentally friendly and cost-effective manner (Kishore Thalluri et al., 2014).
科学研究应用
Resolving Racemic Mixtures and Establishing Absolute Configuration : It is used to resolve racemic 3-hydroxy-2-methylene-3-phenylpropanoic acid and establish its absolute configuration (Drewes et al., 1992).
Antioxidant, Anti-inflammatory, and Antiulcer Properties : Exhibits antioxidant, anti-inflammatory, and antiulcer properties, which could be relevant in pharmaceutical research (Subudhi & Sahoo, 2011).
Intermediate for Synthesis of Inhibitors : Acts as a key intermediate for the synthesis of new thymidylate syntheses inhibitors, which are important in the field of medicinal chemistry (Yuan Guo-qing, 2013).
Fluorescent Derivatizing Reagent for Amino Acid Derivatives : Used as a fluorescent derivatizing reagent, providing strong fluorescence with a maximum emission of about 415 nm, which could be useful in biochemical assays (Frade et al., 2007).
Useful in Synthesis Acting as a Lewis Acid : Its derivatives are useful in synthesis due to their ability to act as a Lewis acid (Nagel et al., 2011).
Investigating Antibiotic Action : Synthesized to investigate the relation between biological action and chemical constitution of the antibiotic chloramphenicol (Y. Kao, 1956).
Synthesis of Chiral Alkanoic Acids : Used in the synthesis of chiral alkanoic acids and their methyl esters (Gondela & Walczak, 2005).
Molecular Docking Investigations Due to Low Toxicity : Its low toxicity levels have led to molecular docking investigations with different proteins (Abraham et al., 2018).
Potential Inhibitor of Adenosine Triphosphate Synthase : Shows potential as an inhibitor of adenosine triphosphate synthase, an enzyme critical in energy production (Rahman et al., 2005).
Detoxification by Ruminal Microorganisms : Plays a role in the detoxification of plant toxins by ruminal microorganisms, critical for ruminant animals' tolerance to certain plants (Anderson et al., 1993).
属性
IUPAC Name |
3-amino-3-(4-nitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c10-8(5-9(12)13)6-1-3-7(4-2-6)11(14)15/h1-4,8H,5,10H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQPVKJZKRICRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50956447 | |
| Record name | 3-Amino-3-(4-nitrophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50956447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-3-(4-nitrophenyl)propanoic Acid | |
CAS RN |
131690-59-0, 35005-61-9 | |
| Record name | (-)-β-Amino-4-nitrobenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131690-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-3-(4-nitrophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50956447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

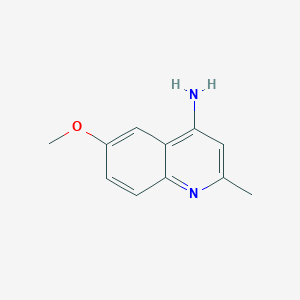

![3-amino-5H-benzo[b][1,4]benzothiazepin-6-one](/img/structure/B10412.png)
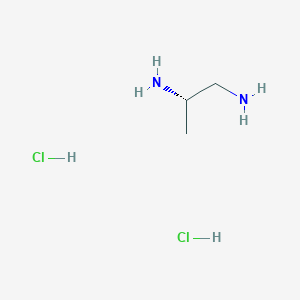
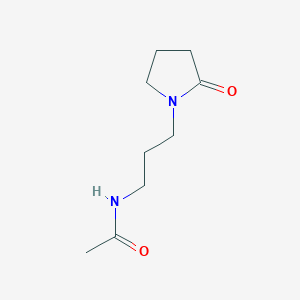
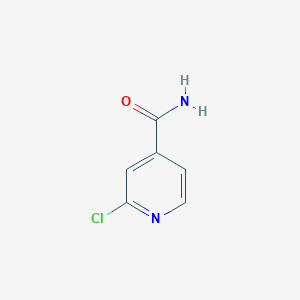
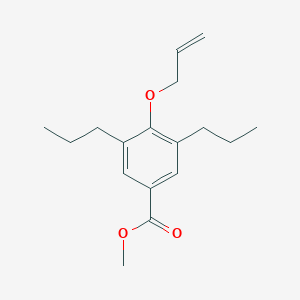
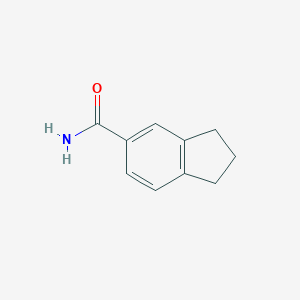
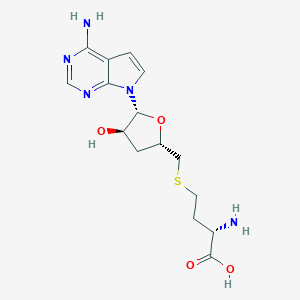
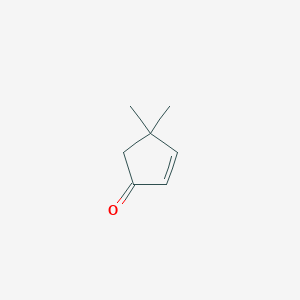
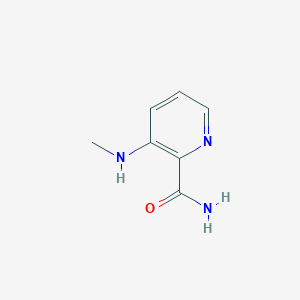
![N,N,2,6-tetramethyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline](/img/structure/B10437.png)
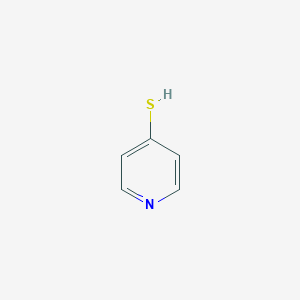
![(5S,6S)-6-(4-hydroxyphenyl)-6-methyl-5-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-7,8-dihydro-5H-naphthalen-2-ol](/img/structure/B10439.png)